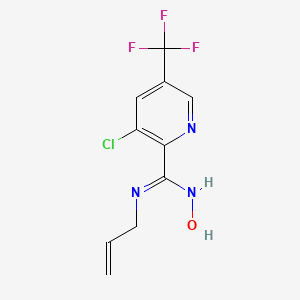
3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide is a useful research compound. Its molecular formula is C10H9ClF3N3O and its molecular weight is 279.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibition
The compound 3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This application is significant in the context of central nervous system research, specifically in the development of compounds with improved drug-likeness and pharmacokinetic profiles (Yamamoto et al., 2016).
Hydroxy Lactams Formation and Cyclodehydration
This chemical is involved in the Grignard reaction of pyridine-2,3-dicarboximides, leading to the formation of hydroxy lactams. These lactams are further used in the synthesis of pyrido[2′,3′:3,4]pyrrolo-fused heterocyclic systems, which are of interest in the development of new pharmacologically active compounds (Hitchings & Vernon, 1990).
Solvent Extraction in Metal Recovery
The compound plays a role in the extraction of iron (III) using synthesized compounds like N-decoxy-1-(pyridin-3-yl)ethanoimine. Its application is critical in the field of metal recovery and purification, particularly in the extraction process from leachate solutions containing various elements (Wojciechowska et al., 2019).
Catalytic and Antiproliferative Properties
Copper(II) complexes involving derivatives of this compound have been investigated for their antiproliferative properties against human carcinomas and their catalytic activity in the oxidation of alkanes and alcohols with peroxides. This showcases its potential in both medicinal chemistry and industrial applications (Choroba et al., 2019).
Propiedades
IUPAC Name |
3-chloro-N-hydroxy-N'-prop-2-enyl-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O/c1-2-3-15-9(17-18)8-7(11)4-6(5-16-8)10(12,13)14/h2,4-5,18H,1,3H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMJTWPLNPBHDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358521.png)
![1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2358524.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2358526.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)



![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)



![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
